molecular formula C13H18N2OS B2713693 N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide CAS No. 1311798-40-9

N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide

Cat. No. B2713693
M. Wt: 250.36
InChI Key: XFOCONLDDMJQRR-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide, also known as CTET, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTET belongs to the class of compounds known as thiophenes, which are known for their diverse biological activities.

Mechanism Of Action

The exact mechanism of action of N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide is not fully understood. However, it is believed that N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. In neurodegenerative disorders, N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has been found to inhibit the formation of amyloid-beta plaques, which are believed to play a role in the development of Alzheimer's disease. In cancer, N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In autoimmune diseases, N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of these diseases.

Biochemical And Physiological Effects

N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects on the body. In animal studies, N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has been found to improve cognitive function, reduce inflammation, and inhibit tumor growth. N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has also been found to have a good safety profile with no significant adverse effects reported.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide is its diverse biological activities, which make it a promising candidate for the development of new therapeutics. N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of new formulations of N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide and its potential therapeutic applications in various diseases. Overall, N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide is a promising compound with significant potential for the development of new therapeutics.

Synthesis Methods

N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide can be synthesized using a multi-step process involving the reaction of 3-ethylthiophene-2-carboxylic acid with 1-cyano-3-methylbutene in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reaction with thionyl chloride to give the final product, N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide, in good yield.

Scientific Research Applications

N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In oncology, N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has been found to have anti-tumor properties and has shown potential in the treatment of various types of cancer. In immunology, N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide has been studied for its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases.

properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-4-10-5-6-17-12(10)13(16)15-11(8-14)7-9(2)3/h5-6,9,11H,4,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOCONLDDMJQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1)C(=O)NC(CC(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-3-methylbutyl)-3-ethylthiophene-2-carboxamide

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